molecular formula C12H17N B1630802 2-(4-Methylphenyl)piperidine CAS No. 85237-66-7

2-(4-Methylphenyl)piperidine

Cat. No.: B1630802
CAS No.: 85237-66-7
M. Wt: 175.27 g/mol
InChI Key: RPMPQNRTPBUGIW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine motif is a privileged structure in medicinal chemistry, frequently appearing in the architecture of approved drugs. researchgate.netnih.govencyclopedia.pub Its prevalence is not coincidental; the piperidine ring offers a unique combination of properties that make it highly attractive for drug design. These include its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties, and its three-dimensional conformational flexibility, which allows for precise orientation of substituents to interact with biological targets. pharmaceutical-business-review.commdpi.com The piperidine scaffold is a key component in over 70 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its immense contribution to modern medicine. researchgate.netarizona.eduugent.be These drugs span a wide range of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. encyclopedia.pubarizona.edu

Overview of Derivatized Piperidine Compounds in Drug Discovery

The true power of the piperidine scaffold lies in its versatility. By chemically modifying, or derivatizing, the piperidine ring, medicinal chemists can fine-tune the properties of a molecule to enhance its efficacy, selectivity, and safety profile. frontiersin.org This process of derivatization can involve adding various functional groups to different positions of the piperidine ring, leading to a vast library of compounds with diverse biological activities. nih.gov These derivatives have been successfully developed into drugs for a multitude of conditions, acting as analgesics, anticoagulants, antihistamines, and more. arizona.eduugent.be The strategic modification of the piperidine core allows for the optimization of a compound's interaction with its biological target, a critical step in the drug discovery process. tandfonline.com

Rationale for Investigating 2-(4-Methylphenyl)piperidine and its Analogues

The specific compound, this compound, represents a targeted approach within the broader field of piperidine-based drug discovery. The rationale for investigating this particular molecule and its analogues stems from several key considerations. The presence of a phenyl group at the 2-position of the piperidine ring introduces a significant structural element that can influence the compound's interaction with various biological targets. The addition of a methyl group to the para-position of this phenyl ring further refines the molecule's properties, potentially enhancing its binding affinity or altering its metabolic stability.

The investigation into analogues of this compound allows researchers to explore the structure-activity relationship (SAR) of this chemical series. nih.gov By systematically modifying different parts of the molecule, scientists can identify which structural features are essential for its biological activity and which can be altered to improve its drug-like properties. This methodical approach is fundamental to the development of new and improved therapeutic agents.

Below is an interactive table detailing some of the key research findings related to derivatized piperidine compounds:

Compound ClassTherapeutic AreaResearch Focus
Phenyl-piperidine derivativesNeuropathic PainDevelopment of P2Y14R antagonists
Piperidine-based inhibitorsInfectious Diseases (Tuberculosis)Targeting the MenA enzyme
Fluorinated piperidine analoguesOncologyImproving metabolic stability and potency

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005722
Record name 2-(4-Methylphenyl)piperidine
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85237-66-7
Record name 2-(4-Methylphenyl)piperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Tolyl)piperidine
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Record name 2-(4-Methylphenyl)piperidine
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Record name 2-(p-tolyl)piperidine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Piperidine (B6355638) Derivatives

The construction of the 2-arylpiperidine framework, including 2-(4-Methylphenyl)piperidine, can be achieved through a variety of synthetic approaches. These methods often involve the formation of the piperidine ring through cyclization reactions or the introduction of the aryl group onto a pre-existing piperidine structure.

Mannich Reaction Condensation Approaches

The Mannich reaction represents a powerful tool for the synthesis of piperidone precursors, which can then be further elaborated to yield 2-arylpiperidines. nih.govresearchgate.net This multicomponent reaction typically involves the condensation of an aldehyde (such as 4-methylbenzaldehyde), a ketone (like ethyl methyl ketone), and an amine source (commonly ammonium (B1175870) acetate). nih.govresearchgate.net The resulting 2,6-diaryl-3-methyl-4-piperidones can be valuable intermediates. nih.gov For instance, the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate (B1210297) has been successfully employed to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones. nih.gov

Furthermore, a multicomponent, Mannich-type assembly process has been developed for generating diverse 2-arylpiperidine derivatives. nih.gov This process, starting with commercially available bromobenzaldehydes, can be sequenced with other reactions like [3+2] dipolar cycloadditions to create complex, fused bicyclic scaffolds based on the 2-arylpiperidine subunit. nih.gov The use of a 4-pentenoyl group as both an activator in the Mannich-type reaction and a readily cleavable amine protecting group facilitates the synthesis of sub-libraries through N-functionalization and cross-coupling of the aryl bromide. nih.gov

Cyclization Reactions in Piperidine Ring Formation

A multitude of cyclization strategies have been developed for the synthesis of the piperidine ring. These methods offer diverse entry points to substituted piperidines, including those bearing a 2-(4-methylphenyl) group.

One notable approach is the aza-Sakurai reaction, which provides a facile route to functionalized 2-arylpiperidines. This reaction cascade begins with the formation of an imine from an amino allylsilane and an aryl aldehyde, followed by an acid-catalyzed cyclization to produce 2-aryl-4-exo-methylenepiperidines. researchgate.net These products contain multiple functional handles (NH, olefin, and aromatic groups) that are amenable to further derivatization. researchgate.net

Intramolecular amination of benzylic C-H bonds via hydride transfer cyclization of N-tosylimines offers another pathway to 2-arylpiperidines. nih.gov This one-pot procedure involves reacting 5-aryl aldehydes with N-toluenesulfonamide in the presence of a Lewis acid like BF3·OEt2 to trigger imine formation and subsequent cyclization. nih.gov The electronic nature of the arene and the conformational flexibility of the starting aldehyde significantly influence the reaction's efficiency. nih.gov

Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids has also emerged as a versatile method for synthesizing highly functionalized 2-arylpiperidines. acs.org This approach provides 2-aryldihydropyridinones, which can be readily converted to a variety of 2-arylpiperidines with substituents at any position on the piperidine ring. acs.org

Other cyclization methods include:

Radical-mediated amine cyclization : Intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst can produce various piperidines. mdpi.com

Reductive hydroamination/cyclization : An intramolecular 6-endo-dig cascade of alkynes, mediated by acid, can lead to piperidine formation. mdpi.com

Prins and carbonyl ene cyclizations : These reactions of specific aldehydes can yield 2,4,5-trisubstituted piperidines, with the stereoselectivity being influenced by the choice of catalyst and reaction conditions. rsc.org

Transaminase-triggered cyclizations : Chiral 2-substituted piperidines can be synthesized from ω-chloroketones using transaminases, offering access to both enantiomers with high enantiomeric excess. acs.org

Stereoselective Synthesis Strategies

The control of stereochemistry in the synthesis of 2-arylpiperidines is crucial, as different stereoisomers often exhibit distinct biological activities. Several stereoselective methods have been developed to address this challenge.

Kinetic resolution by asymmetric deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, has been successfully applied to N-Boc-2-arylpiperidines and their 4-methylene derivatives. nih.govacs.org This method allows for the separation of enantiomers, providing access to enantioenriched 2-arylpiperidines that can be further functionalized without loss of stereochemical integrity. nih.govacs.org

Stereoselective hydrogenation of substituted pyridines or piperidinones is another important strategy. For example, the hydrogenation of unsaturated substituted piperidinones followed by lactam reduction can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com Similarly, rhodium(I) complexes with chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

Furthermore, the stereoselectivity of cyclization reactions can often be controlled by the reaction conditions. For instance, in the Prins cyclization of certain aldehydes, low-temperature, kinetically controlled conditions favor the formation of the 4,5-cis diastereomer, while higher-temperature, thermodynamically controlled conditions yield the 4,5-trans product. rsc.org The strategic use of 1,3-allylic strain can also guide the stereochemical outcome in the synthesis of diverse 2-arylpiperidine scaffolds. unc.edu

Functionalization and Derivatization of the Piperidine Ring

Once the this compound core is assembled, further functionalization and derivatization are often necessary to explore structure-activity relationships and optimize biological properties. The inherent reactivity of the piperidine ring and its substituents provides numerous opportunities for chemical modification.

The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation and N-acylation are straightforward transformations that can significantly impact a compound's properties. researchgate.net For instance, the introduction of various substituents on the nitrogen can influence the conformational space of the final library of compounds. unc.edu

The piperidine ring itself can also be functionalized. For example, N-Boc-2-aryl-4-methylenepiperidines, obtained through methods like the aza-Sakurai reaction, can be subjected to various transformations at the 4-position. researchgate.netacs.org The methylene (B1212753) group can be converted to other functionalities, providing access to a range of 2,4-disubstituted piperidines. nih.govacs.org

Furthermore, the synthesis of 2,2-disubstituted piperidines can be achieved by lithiation of N-Boc-2-arylpiperidines followed by quenching with an electrophile. acs.org This allows for the introduction of a second substituent at the 2-position with high enantioselectivity. acs.org

Introduction of Substituted Aromatic Moieties

The nature of the aromatic moiety at the 2-position of the piperidine ring is a critical determinant of biological activity. While this article focuses on the 4-methylphenyl derivative, the synthetic methodologies discussed are often applicable to a wide range of substituted aryl groups.

The most direct way to introduce a substituted aromatic moiety is to start with the corresponding substituted benzaldehyde (B42025) in reactions like the Mannich condensation or the aza-Sakurai reaction. nih.govresearchgate.net This allows for the incorporation of various substituents on the aromatic ring from the outset.

Alternatively, cross-coupling reactions can be employed to modify the aromatic ring at a later stage. For instance, if the synthesis starts with a bromobenzaldehyde, the resulting 2-(4-bromophenyl)piperidine (B1275789) derivative can undergo palladium-catalyzed cross-coupling reactions with various organoboron reagents to introduce a wide array of substituents. nih.gov

Analog Design and Library Synthesis for Biological Evaluation

The development of efficient synthetic routes to this compound and its analogs is often driven by the need to generate compound libraries for biological screening. nih.govutexas.edu Diversity-oriented synthesis (DOS) strategies aim to create collections of structurally diverse molecules to explore a wider range of chemical space and identify novel biological activities. nih.govutexas.edu

Multicomponent reactions are particularly well-suited for library synthesis due to their ability to generate complex molecules in a single step from simple starting materials. nih.govgrowingscience.com The use of orthogonal protecting groups and functional handles allows for the subsequent diversification of the initial scaffolds. nih.gov

For example, a multicomponent assembly process followed by a series of ring-closing and functionalization reactions has been used to prepare a 124-member norbenzomorphan library based on the 2-arylpiperidine scaffold. researchgate.net Similarly, the functionalization of the 2-aryl-4-exo-methylenepiperidines obtained from the aza-Sakurai reaction can be used to create collections of novel substituted 2-arylpiperidines. researchgate.net

Resolution Techniques for Enantiomeric Purity

The separation of enantiomers from a racemic mixture of this compound is a critical step in accessing the individual stereoisomers, which may exhibit distinct pharmacological and toxicological profiles. Various methodologies have been developed to achieve high enantiomeric purity, primarily focusing on classical diastereomeric crystallization, chromatographic methods, and enzymatic or kinetic resolutions.

Diastereomeric Crystallization

A well-established method for resolving racemic amines like this compound is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The success of this technique is highly dependent on the choice of the resolving agent and the solvent system used for crystallization.

For piperidine derivatives, a variety of chiral acids have been employed. For instance, in the resolution of related piperidine compounds, agents like D-camphorsulfonic acid and N-(para-toluenesulfonyl)-D-alanine have proven effective. smolecule.comgoogle.com The principle involves reacting the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. Due to their differential solubility in a specific solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. wikipedia.org The selection of the solvent is crucial; for example, in the resolution of other amines, switching between different solvents or adjusting the water content in an alcohol-based solvent system can even reverse the selectivity, allowing for the crystallization of either enantiomer using the same resolving agent. researchgate.net

The general process involves:

Reaction of the racemic this compound with a single enantiomer of a chiral acid in a suitable solvent.

Heating the mixture to ensure complete dissolution, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt.

Isolation of the crystallized salt by filtration.

Liberation of the enantiomerically enriched amine from the salt, typically by treatment with a base.

Resolving Agent ExampleCompound TypeKey Principle
D-camphorsulfonic acidPiperidine derivativeFormation of diastereomeric salts with differential solubility. smolecule.com
N-tosyl-(S)-phenylalanine3-AminopiperidineSelective crystallization of one diastereomeric salt. researchgate.net
(S)-Mandelic acid1-phenyl-2-(4-methylphenyl)ethylamineDielectrically controlled resolution where solvent composition dictates which enantiomer's salt crystallizes. researchgate.net

Chromatographic Resolution

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful and analytical tool for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For compounds structurally similar to this compound, polysaccharide-based CSPs are common. For example, a chiral column such as CHIRALPAK® IA has been reported to achieve excellent enantiomeric purity (>99%) for (2S)-2-(4-Methoxyphenyl)piperidine. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation. researchgate.net Factors such as the mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation. mdpi.comsigmaaldrich.com

TechniqueChiral Stationary Phase (CSP) ExampleAchieved PurityCompound Class
Chiral HPLCCHIRALPAK® IA (Cellulose derivative)>99% ee2-Arylpiperidines

Enzymatic and Kinetic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes as chiral catalysts. Lipases are commonly employed to catalyze the enantioselective acylation or hydrolysis of a racemic mixture. nih.gov For instance, the enzyme from Candida antarctica (Lipase B, often abbreviated as CAL-B) has been successfully used in the resolution of piperidine-based esters through enantioselective hydrolysis. researchgate.net In a typical kinetic resolution, one enantiomer reacts faster than the other, leading to an enrichment of the unreacted enantiomer and the product of the faster-reacting enantiomer. At approximately 50% conversion, both the remaining substrate and the product can be obtained with high enantiomeric excess. researchgate.net

Kinetic resolution can also be achieved through non-enzymatic chemical methods. A notable example for related N-protected 2-arylpiperidines involves the use of a chiral base system, such as n-butyllithium (n-BuLi) in complex with a chiral ligand like (-)-sparteine. whiterose.ac.uk This system selectively deprotonates one enantiomer at a much faster rate than the other. The resulting lithiated species can then be trapped with an electrophile, yielding a functionalized, enantioenriched piperidine, while the unreacted starting material is recovered with the opposite configuration and high enantiomeric purity. whiterose.ac.uk

MethodCatalyst/ReagentPrincipleApplication
Enzymatic ResolutionLipase (e.g., Candida antarctica Lipase B)Enantioselective hydrolysis or acylation of a racemic substrate. researchgate.netResolution of piperidine esters. researchgate.net
Kinetic Resolutionn-BuLi / (-)-SparteineAsymmetric deprotonation of one enantiomer in a racemic mixture. whiterose.ac.ukResolution of N-Boc-2-arylpiperidines. whiterose.ac.uk

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the 2-(4-Methylphenyl)piperidine scaffold. For substituted piperidines, NMR is crucial for determining the relative stereochemistry and conformational preferences. researchgate.netresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the piperidine (B6355638) ring protons, the methyl group protons, and the amine proton are expected. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (approximately δ 7.0-7.3 ppm) due to ortho- and meta-coupling. The singlet for the methyl group protons on the phenyl ring is anticipated around δ 2.3 ppm.

The protons on the piperidine ring would present more complex signals in the aliphatic region (typically δ 1.4–3.5 ppm). The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would appear as a distinct multiplet. The remaining methylene (B1212753) protons of the piperidine ring (at C3, C4, C5, and C6) would show overlapping multiplets. The N-H proton signal is typically a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄)~ 7.0 - 7.3Two Doublets (d)
Piperidine (C2-H)~ 3.0 - 3.5Multiplet (m)
Piperidine (C6-H)~ 2.8 - 3.2Multiplet (m)
Piperidine (ring CH₂)~ 1.4 - 2.0Multiplets (m)
Methyl (Ar-CH₃)~ 2.3Singlet (s)
Amine (N-H)VariableBroad Singlet (br s)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, signals for the four distinct aromatic carbons are expected in the δ 125-145 ppm range. The carbon atom attached to the piperidine ring (C-ipso) and the carbon bearing the methyl group (C-para) would have characteristic shifts. The piperidine ring carbons would appear in the upfield region, typically between δ 24-60 ppm. rsc.org The C2 carbon, being bonded to the aromatic ring, would be the most downfield of the piperidine carbons. The methyl carbon signal is expected around δ 21 ppm. rsc.org

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (quaternary)~ 135 - 145
Aromatic (CH)~ 125 - 130
Piperidine (C2)~ 58 - 62
Piperidine (C6)~ 46 - 50
Piperidine (C3, C4, C5)~ 24 - 35
Methyl (Ar-CH₃)~ 20 - 22

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₂H₁₇N), the expected exact mass is approximately 175.1361 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule will ionize and fragment in a predictable manner. The protonated molecule [M+H]⁺ would be observed at m/z 176. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway would involve the cleavage of the C-C bond between the piperidine ring and the phenyl group, leading to characteristic fragment ions. The fragmentation of piperidine alkaloids often involves losses of small neutral molecules. scielo.br

Ion m/z (Expected) Description
[M]⁺•175Molecular Ion
[M+H]⁺176Protonated Molecule
[C₇H₇]⁺91Tropylium ion (from tolyl group)
[C₆H₁₂N]⁺98Piperidine-related fragment

Table 3: Predicted Mass Spectrometry Fragments for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorptions would include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: A medium absorption in the 1250-1350 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Secondary Amine
Aromatic C-H Stretch3000 - 3100Aryl
Aliphatic C-H Stretch2850 - 2960Piperidine, Methyl
Aromatic C=C Bending1450 - 1600Aryl
C-N Stretch1250 - 1350Amine

Table 4: Characteristic IR Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry (if a suitable crystal of a single enantiomer is analyzed). For piperidine derivatives, this technique confirms the adoption of a stable chair conformation for the six-membered ring. nih.goviucr.org In the case of this compound, X-ray analysis would be expected to show the piperidine ring in a chair conformation, with the bulkier 4-methylphenyl group preferentially occupying an equatorial position to minimize steric strain. It would also provide precise measurements of the C-N, C-C, and C-H bond lengths and the torsional angles within the molecule's solid-state structure. iucr.org

Chiroptical Methods for Absolute Stereochemistry Assignment

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive techniques used to determine the absolute configuration of chiral molecules in solution. mdpi.com

The process involves measuring the differential absorption of left and right circularly polarized light. nih.gov The experimental ECD or VCD spectrum is then compared to a theoretically predicted spectrum generated through quantum mechanical calculations (often using time-dependent density functional theory, or TDDFT). nih.gov A match between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration of the sample. mdpi.com This approach is a primary method for stereochemical characterization when X-ray crystallography is not feasible. nih.gov

In Vitro Pharmacological Characterization

Receptor Binding Affinity and Selectivity Profiling

The ability of a compound to bind to specific receptors is a primary determinant of its pharmacological action. Studies on 2-(4-Methylphenyl)piperidine and related molecules have explored their affinity for monoamine transporters and various G protein-coupled receptors.

The piperidine (B6355638) scaffold is a common motif in molecules designed to interact with the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Research into analogs of this compound provides insight into its potential activity at these sites.

In studies of meperidine analogues, which feature a piperidine core, substitution on the phenyl ring significantly influences binding affinity. For the dopamine transporter, the binding affinity for derivatives followed a trend where the unsubstituted phenyl ring was most potent, followed by fluorine, and then a methyl group (H > F > CH₃ > Cl). researchgate.net This suggests that the 4-methyl substitution on this compound may result in a lower binding affinity for DAT compared to its unsubstituted phenyl counterpart. researchgate.net

Further research on bivalent ligands incorporating two piperidine units has shown that these molecules can achieve high affinity for both DAT and SERT. researchgate.net For instance, a compound with two (+)-trans-piperidine rings connected by a five-methylene linker displayed Kᵢ values of 39 nM for DAT and 7 nM for SERT. researchgate.net While these are more complex structures, they underscore the piperidine ring's importance for transporter interaction. Conversely, studies on pyrovalerone analogues indicated that replacing a pyrrolidine (B122466) ring with a piperidine ring led to a significant decrease in binding potency at all three monoamine transporters. drugs.ie

Table 1: Monoamine Transporter Binding Affinity for Related Piperidine Analogs This table presents data for related compounds to provide context for the potential activity of this compound.

Compound Class Transporter Binding Affinity (Kᵢ, nM) Source(s)
Bivalent Piperidine Ligand DAT 39 researchgate.net
Bivalent Piperidine Ligand SERT 7 researchgate.net
2-Naphthyl Meperidine Analog SERT 7.2 researchgate.net
3,4-Dichlorophenyl Meperidine Analog DAT 125 researchgate.net

The interaction of this compound and its derivatives has been investigated at several GPCRs.

Dopamine D4 (D₄) Receptors: The structural similarity of piperidine derivatives to known dopamine receptor ligands suggests potential binding, particularly at D₄ receptors. Studies on heteroarylmethylarylpiperazines, a related class, have shown that substitutions on the terminal aryl ring can modulate functional activity at the D₄ receptor. nih.govacs.org While direct binding data for this compound is scarce, its core structure is consistent with scaffolds explored for D₄ receptor modulation. nih.gov

Muscarinic M1 (M₁) Receptors: Extensive research has been conducted on AC-42, an allosteric agonist for the M₁ receptor, which incorporates a 2-methylphenyl moiety rather than the 4-methylphenyl group. nih.govnih.govwikipedia.org AC-42, or 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine, binds to a unique allosteric site distinct from the orthosteric site for acetylcholine. nih.govresearchgate.net Molecular modeling and mutagenesis studies suggest its binding pocket is adjacent to the orthosteric site. nih.gov The activity of AC-42 is critically dependent on residues like Phe77, distinguishing its binding mode from other agonists. nih.gov These findings on the ortho-isomer highlight the potential for methylphenyl-piperidine structures to act as selective M₁ receptor modulators, though the specific properties of the para-isomer (4-methylphenyl) remain to be fully elucidated.

Opioid Receptors: The 4-anilidopiperidine structure is a well-known scaffold for ligands of the μ- and δ-opioid receptors. nih.gov Research on fentanyl analogs, which are based on this scaffold, indicates that modifications to the aromatic ring substituents influence binding affinity and selectivity. nih.gov For instance, N-(2-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine has been synthesized and studied in the context of opioid receptor activity. acs.org However, specific binding data for this compound at opioid receptors is not well-documented in the available literature.

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a receptor responsive to endogenous trace amines and is a target for neuropsychiatric disorders. semanticscholar.org While direct data on this compound is limited, studies on structurally related phenethylamine (B48288) analogues show activation of TAAR1 with EC₅₀ values ranging from 1.8 to 92 µM. semanticscholar.orgmdpi.com The 4-(2-aminoethyl)piperidine core, which is related to the target compound, has been identified in screening hits as a novel scaffold for TAAR1 modulators. semanticscholar.org This suggests that this compound could potentially interact with TAAR1, although experimental verification is required.

The potential for this compound to inhibit various enzymes has been explored primarily through studies of its broader chemical class.

Acetylcholinesterase (AChE): Piperidine derivatives are investigated as inhibitors of AChE for the treatment of conditions like Alzheimer's disease. nih.govmdpi.com Synthesized benzimidazole-based piperidine hybrids have demonstrated AChE inhibitory activities with IC₅₀ values in the micromolar range (e.g., 19.44 ± 0.60 µM to 36.05 ± 0.4 µM). nih.gov Similarly, certain thiazole-piperazine derivatives show potent AChE inhibition. tandfonline.comtandfonline.com While these studies establish the relevance of the piperidine scaffold, specific IC₅₀ values for this compound are not provided.

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can enhance neurotransmission at N-methyl-D-aspartate receptors (NMDARs). nih.gov Piperidine-containing compounds, such as SSR504734, have been identified as selective GlyT1 inhibitors. nih.gov The ancillary pharmacology profile for a specific GlyT1 inhibitor with a piperidine core showed no significant activity at over 200 other G-protein-coupled receptors, ion channels, and transporters, confirming its specificity. nih.gov

Other Enzymes: Information regarding the inhibitory activity of this compound against enzymes such as PDE4, α-Amylase, HIV-1 Protease, MenA, SARS-CoV-2 Mpro, Protein Kinase B, Anaplastic Lymphoma Kinase, and Tyrosinase is not available in the reviewed scientific literature. However, related piperidine derivatives have been explored as inhibitors for some of these targets. For example, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1). mdpi.com A synthesized piperidinium (B107235) chloride derivative containing a p-tolyl group showed cytotoxic effects on A549 lung cancer cells with an IC₅₀ of 32.43 µM but had limited antioxidant activity in DPPH assays. nwmedj.org

Table 2: Enzyme Inhibition for Related Piperidine Derivatives This table summarizes IC₅₀ values for related compounds to contextualize the potential enzyme inhibitory activity of this compound.

Compound Class Target Enzyme Inhibition (IC₅₀) Source(s)
Benzimidazole-piperidine hybrid Acetylcholinesterase (AChE) 19.44 ± 0.60 µM nih.gov
1-benzyl-1-(...p-tolyl)propyl)piperidin-1-ium A549 Cancer Cells (Cytotoxicity) 32.43 µM nwmedj.org
Piperidine-based thiosemicarbazone Dihydrofolate reductase (DHFR) 13.70 ± 0.25 µM nih.gov

Cellular Assays for Functional Activity

Functional assays are crucial for determining whether receptor binding translates into a cellular response, such as receptor activation or the modulation of signaling pathways.

Reporter gene assays are widely used to study the regulation of gene expression following receptor activation. bmglabtech.com In the context of GPCRs like TAAR1, Bioluminescence Resonance Energy Transfer (BRET)-based cellular assays have been employed to screen for and characterize agonist activity. semanticscholar.org These assays can quantify the functional response (e.g., EC₅₀) of a compound. semanticscholar.org Although this methodology is applicable, specific studies employing reporter gene assays to characterize the functional activity of this compound were not identified in the reviewed literature.

The functional consequence of receptor activation is often a change in intracellular second messengers. Calcium mobilization is a common downstream event for GPCRs coupled to Gq proteins. bmglabtech.comnih.gov

Functional studies of the M₁ muscarinic receptor allosteric agonist AC-42, which contains a 2-methylphenyl-piperidine structure, have utilized calcium mobilization assays. nih.govresearchgate.net These experiments, often performed in cell lines like HEK293 that endogenously express the target receptor, measure the increase in intracellular Ca²⁺ following agonist application. nih.gov The ability of AC-42 to elicit a calcium response confirms its role as a functional agonist at the M₁ receptor. nih.govresearchgate.net This provides strong evidence that methylphenyl-piperidine derivatives can functionally activate GPCRs, leading to downstream signaling events. Data on the specific effect of the 4-methylphenyl isomer on calcium mobilization or inositol (B14025) phosphate (B84403) accumulation is not currently available.


Cell Proliferation and Viability Assays

The in vitro effects of piperidine derivatives on cell proliferation and viability have been assessed across various cell lines, including cancer and non-cancerous cells. These assays are crucial in determining the cytotoxic potential of new chemical entities. While specific data for this compound is not extensively documented in publicly available literature, studies on structurally related piperidine compounds provide insights into the potential activities of this chemical class.

For instance, a study on a series of complex piperidine derivatives (PM1-PM6) investigated their cytotoxic effects on MCF7 (breast cancer), melanoma (skin cancer), and healthy fibroblast cell lines. dut.ac.za The results, measured as the 50% inhibitory concentration (IC50), indicated significant cytotoxicity against both cancer cell lines, with notable effects on healthy cells as well. dut.ac.za

Another investigation into a synthesized piperidinium chloride derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, evaluated its anticancer activity against A549 lung cancer cells using the MTT assay. researchgate.net This assay measures cell viability by assessing the metabolic activity of the cells. The compound demonstrated dose-dependent cytotoxicity, with an IC50 value of 32.43 µM. researchgate.net

These findings highlight that the piperidine scaffold is a recurring motif in compounds designed for anticancer activity and that substitutions on the piperidine and phenyl rings play a critical role in determining the cytotoxic potency and selectivity.

Table 1: Cytotoxicity of Piperidine Derivatives in Various Cell Lines

Compound/Derivative Class Cell Line Assay Endpoint Result (µM) Reference
Piperidine Derivatives (PM1-PM6) MCF7 (Breast Cancer) Not Specified IC50 High Cytotoxicity dut.ac.za
Piperidine Derivatives (PM1-PM6) Melanoma Not Specified IC50 High Cytotoxicity dut.ac.za
Piperidine Derivatives (PM1-PM6) Fibroblast (Healthy) Not Specified IC50 ~50-52% Cytotoxicity dut.ac.za

Enzyme Activity Measurements in Cell Lysates

The evaluation of enzyme inhibition is a fundamental component of in vitro pharmacological characterization, providing insights into the mechanism of action of a compound. Piperidine derivatives have been investigated for their inhibitory effects on various enzymes.

A notable area of investigation is their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. A study on benzimidazole-based piperidine hybrids revealed that these compounds exhibited inhibitory activity against both AChE and BuChE, with IC50 values in the micromolar range. nih.gov For example, the tested compounds showed AChE inhibition with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM and BuChE inhibition with IC50 values from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov

Furthermore, other research has focused on the inhibition of enzymes crucial for the survival of pathogens. A structure-activity relationship (SAR) study of piperidine derivatives targeting 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis identified compounds with significant inhibitory potency. nih.gov For instance, a 4-chlorophenyl substituted analog demonstrated an IC50 value of 22 ± 3 μM against the MenA enzyme. nih.gov Similarly, a 4-bromophenyl analog showed a MenA IC50 of 12 ± 2 μM. nih.gov These assays are typically performed using purified enzymes or cell lysates containing the target enzyme.

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

Compound/Derivative Class Target Enzyme Endpoint Result (µM) Reference
Benzimidazole-piperidine hybrids Acetylcholinesterase (AChE) IC50 19.44 - 36.05 nih.gov
Benzimidazole-piperidine hybrids Butyrylcholinesterase (BuChE) IC50 21.57 - 39.55 nih.gov
4-chlorophenyl piperidine derivative MenA (M. tuberculosis) IC50 22 ± 3 nih.gov

High-Throughput Screening for Lead Identification

High-throughput screening (HTS) is a critical tool in drug discovery for identifying initial "hit" compounds from large chemical libraries that interact with a biological target. The piperidine scaffold is a common feature in many screening libraries due to its favorable physicochemical properties and its presence in numerous known bioactive molecules.

While specific HTS campaigns focusing on this compound are not detailed in the literature, the general approach involves screening large collections of diverse compounds against a specific biological target or in a phenotypic assay. For example, HTS has been employed to identify inhibitors of Mycobacterium tuberculosis growth, where libraries containing thousands of compounds are tested for their ability to inhibit bacterial proliferation. clinmedkaz.org In such screens, piperidine-containing compounds are often identified as primary hits, which then undergo further evaluation to confirm their activity and determine their structure-activity relationships.

The process of lead identification involves several stages following a primary HTS hit. clinmedkaz.org These include hit confirmation, dose-response analysis to determine potency (e.g., IC50 or EC50), and secondary assays to assess selectivity and initial mechanism of action. Computational or in silico screening can also be integrated with HTS to prioritize compounds for testing or to predict potential biological targets for hits identified in phenotypic screens. clinmedkaz.org The unique ability of the piperidine structure to be readily modified allows for the creation of focused libraries around an initial hit, facilitating the rapid exploration of the chemical space to identify more potent and selective lead compounds. dntb.gov.ua

In Vivo Pharmacological Evaluation and Efficacy Studies

Animal Models for Central Nervous System (CNS) Disorders

Piperidine-containing compounds are frequently investigated for their effects on the central nervous system. researchgate.net The evaluation of 2-(4-Methylphenyl)piperidine would involve a battery of tests in established animal models to screen for potential therapeutic effects on mood, cognition, and neurological diseases.

The structural similarity of this compound to compounds known to interact with monoamine systems suggests potential effects on mood and cognition. nih.gov Animal models used to test these effects are well-established.

Models of Mood Regulation: Antidepressant-like activity is commonly assessed using models that measure behavioral despair. The Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents are primary screening tools. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Models of Cognitive Function: To assess pro-cognitive effects, several models are utilized. The Novel Object Recognition (NOR) task evaluates learning and memory based on a rodent's innate preference to explore a novel object over a familiar one. Spatial learning and memory are often tested using the Morris Water Maze, where an animal must learn the location of a hidden platform in a pool of water. Higher-order cognitive functions like executive function can be assessed with the Attentional Set-Shifting Task (ASST). nih.gov The cognitive deficits induced by NMDA receptor antagonists like ketamine are also used as a model to test potential cognitive enhancers. nih.gov

Table 1: Representative Data from a Novel Object Recognition (NOR) Task
Treatment GroupDiscrimination Index (%)
Vehicle Control52 ± 3.5
Positive Control (e.g., Donepezil)75 ± 4.1*
Test Compound(Data to be determined)

*Indicates a statistically significant difference from the vehicle control group. The Discrimination Index is calculated as the percentage of time spent exploring the novel object relative to the total exploration time.

Psychotic disorders are often modeled in animals by inducing behaviors that mimic symptoms of the human condition, such as hyperactivity and sensory processing deficits. solanomd.com These models typically involve the pharmacological manipulation of dopamine (B1211576) or glutamate (B1630785) systems.

Dopamine Hyperactivity Models: The dopamine transporter knockout (DAT-KO) rat exhibits spontaneous hyperlocomotion due to elevated synaptic dopamine levels. nih.gov A reduction in this hyperactivity is considered indicative of antipsychotic efficacy. A study on the related compound 4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide, a trace amine-associated receptor 1 (TAAR1) agonist, utilized this model to demonstrate a dose-dependent reduction in hyperlocomotion, suggesting potential for treating disorders associated with increased dopamine function. nih.gov

NMDA Receptor Hypofunction Models: Antagonists of the NMDA receptor, such as phencyclidine (PCP) and ketamine, are used to induce behaviors relevant to schizophrenia in rodents, including hyperlocomotion, stereotypy, and cognitive deficits. solanomd.com The ability of a test compound to reverse these induced behaviors suggests antipsychotic potential.

Table 2: In Vivo Efficacy of a Structurally Related Piperidine (B6355638) Derivative in a DAT-KO Rat Model of Hyperlocomotion nih.gov
CompoundEffect on Hyperlocomotion
VehicleNo significant change
4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamideStatistically significant, dose-dependent reduction

This table summarizes findings for an analog, as direct data for this compound is not available. The study demonstrated the potential of a methylphenyl-piperidine scaffold in models of psychosis. nih.gov

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease. nih.govwikipedia.org The structural similarity between MPTP and this compound makes this a particularly relevant area of investigation.

The MPTP Model: When administered to primates and mice, MPTP, a lipophilic compound, crosses the blood-brain barrier. wikipedia.org It is then metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgresearchgate.net MPP+ is a potent inhibitor of complex I of the mitochondrial respiratory chain, leading to energy failure, oxidative stress, and the selective death of dopamine-producing neurons in the substantia nigra pars compacta (SNpc). researchgate.net This process effectively mimics the primary pathology of Parkinson's disease. nih.gov The efficacy of a potential neuroprotective agent would be measured by its ability to prevent the MPTP-induced loss of dopaminergic neurons, depletion of striatal dopamine, and associated motor deficits. nih.gov

Table 3: Key Pathological Features of the MPTP Mouse Model of Parkinson's Disease nih.govwikipedia.org
FeatureDescriptionMethod of Assessment
Dopaminergic Neuron LossSignificant loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.Immunohistochemistry for TH
Striatal Dopamine DepletionGreater than 70-90% reduction in dopamine levels in the striatum.High-Performance Liquid Chromatography (HPLC)
Motor DeficitsImpairments in movement, coordination, and balance.Rotarod test, pole test, open field test

Analgesic Efficacy Models

Piperidine derivatives have been explored as analgesics. mdpi.com To evaluate the pain-relieving potential of this compound, a range of models assessing different pain modalities would be used.

Acute Nociceptive Pain Models: The tail-flick and hot plate tests are common methods to assess efficacy against acute thermal pain. An increase in the latency to respond to the heat stimulus indicates an analgesic effect.

Inflammatory and Neuropathic Pain Models: The formalin test induces a biphasic pain response in rodents (an early neurogenic phase and a later inflammatory phase), allowing for the characterization of a compound's effect on different pain mechanisms. Research on the related compound 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole demonstrated analgesic effects in both the tail immersion test and the formalin test, indicating that the presence of a methyl group on the phenyl ring can be effective in models of acute and chronic pain. thieme-connect.com

Table 4: Analgesic Effects of a Structurally Related Compound (1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole) in Mice thieme-connect.com
Test ModelObservation
Tail Immersion Test (Acute Thermal Pain)Marked and significant increase in tail immersion latency compared to control.
Formalin Test (Phase I - Acute Chemical Pain)Effective in reducing pain behaviors.
Formalin Test (Phase II - Chronic/Inflammatory Pain)Significantly attenuated pain behaviors.

This table presents data for a related compound, suggesting the potential role of the 4-methylphenyl moiety in analgesia. thieme-connect.com

Anti-inflammatory Efficacy Models

The potential anti-inflammatory properties of this compound can be assessed using well-validated in vivo models.

Acute Inflammation: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory effects. rsc.org Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The efficacy of a test compound is determined by its ability to reduce the increase in paw volume over several hours.

Chronic Inflammation: To model chronic inflammatory conditions like rheumatoid arthritis, the Complete Freund's Adjuvant (CFA)-induced arthritis model is often used. nih.gov Administration of CFA induces a sustained inflammatory response, and the therapeutic potential of a compound is assessed by its ability to reduce paw swelling, arthritic scores, and inflammatory biomarkers over a period of weeks.

Table 5: Representative Data from a Carrageenan-Induced Paw Edema Model in Rats
Treatment GroupPaw Volume Increase (mL) at 3 hours post-carrageenan% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Positive Control (e.g., Indomethacin)0.34 ± 0.04*60%
Test Compound(Data to be determined)(Data to be determined)

*Indicates a statistically significant difference from the vehicle control group.

Anticancer Efficacy Models

Many piperidine-based structures have been evaluated for anticancer activity. mdpi.com The primary in vivo model for testing such efficacy is the tumor xenograft model.

Xenograft Models: In this approach, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established and reach a palpable size, treatment with the test compound begins. Efficacy is measured by the compound's ability to inhibit tumor growth or cause tumor regression over the study period. Tumor volume is monitored regularly, and at the end of the study, tumors are excised and weighed. Research into a series of autophagy and REV-ERB inhibitors identified a "des-methylated piperidine" analog that was potent against breast cancer cells, suggesting that related methylphenylpiperidine structures could warrant investigation. nih.gov

Table 6: Representative Cytotoxicity Data for a Piperidine Analog Against Human Cancer Cells nih.gov
CompoundCell LineCC50 (µM)
des-methylated piperidine 17BT-474 (Human Breast Cancer)2.74
HMEC (Noncancerous Control)>30

CC50 is the concentration producing 50% cytotoxicity. The data for this analog shows selective potency against a cancer cell line. nih.gov

Antidiabetic Efficacy Models

Direct in vivo studies on the antidiabetic efficacy of the specific compound this compound have not been extensively reported in the available scientific literature. However, the therapeutic potential of the broader piperidine class of compounds in diabetes management has been investigated through various derivatives. These studies often focus on the inhibition of key enzymes involved in glucose metabolism, such as α-amylase and dipeptidyl peptidase-4 (DPP-4).

Research into piperidine derivatives has shown that specific structural modifications can lead to significant antidiabetic effects. For instance, a novel piperidine derivative, 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated notable in vitro inhibitory activity against the α-amylase enzyme. nih.gov Another study on piperazine (B1678402) sulphonamide derivatives, which share a heterocyclic amine structure with piperidine, identified compounds that could decrease serum glucose levels in in vivo tests through DPP-4 inhibition. vwr.com A series of fluorine-substituted piperidine derivatives were also found to have extraordinary α-glucosidase inhibitory activity, and the antidiabetic effects of some of these compounds were validated in a streptozotocin-induced diabetic rat model.

While these findings highlight the potential of the piperidine scaffold in developing antidiabetic agents, further in vivo studies are required to determine if this compound itself possesses any meaningful antidiabetic efficacy.

Antimicrobial and Antifungal Efficacy Models

The in vivo antimicrobial and antifungal efficacy of this compound has not been specifically detailed in published research. However, studies on its derivatives and related structures indicate that the piperidine moiety is a promising pharmacophore for the development of antimicrobial and antifungal agents.

One study synthesized a series of 2,6-diaryl-3-methyl-4-piperidone oximes and found that certain derivatives containing the this compound scaffold exhibited potent antifungal activity. Specifically, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime was effective against Aspergillus niger. researchgate.net

Investigations into other piperidine derivatives have also shown a broad range of antimicrobial activities. For example, piperidin-4-one derivatives have been explored for their bactericidal and fungicidal properties. justia.com Research on various monomeric alkaloids, including piperidine compounds, has demonstrated inhibitory actions against a range of bacteria and fungi, with efficacy being influenced by the specific substitutions on the piperidine ring.

The table below summarizes the in vitro findings for a derivative containing the this compound structure.

Compound NameFungal StrainObserved Activity
2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oximeAspergillus nigerPotent Antifungal Activity researchgate.net
2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oximeCandida albicansNo significant activity reported researchgate.net

Anti-HIV Efficacy Models

While direct in vivo anti-HIV studies of this compound are not available, several potent anti-HIV agents have been developed that feature this chemical moiety as a core structural component. These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or entry inhibitors, such as CCR5 antagonists.

A notable example is TAK-779, a small-molecule CCR5 antagonist. The chemical structure of TAK-779 contains a 2-(4-methylphenyl) group, and it has demonstrated high potency in inhibiting the replication of M-tropic HIV-1 strains in cell-based assays. google.com Further research led to the discovery of TAK-220, another piperidine-4-carboxamide CCR5 antagonist, which showed strong inhibition of HIV-1 clinical isolates in human peripheral blood mononuclear cells. nih.gov

Other research has focused on designing novel NNRTIs. Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been identified as highly effective against wild-type HIV-1 and various drug-resistant mutant strains. researchgate.net These findings underscore the importance of the piperidine scaffold, and by extension the this compound fragment, in the design of next-generation anti-HIV therapeutics.

The table below presents the in vitro anti-HIV activity of a key derivative incorporating the 2-(4-methylphenyl) structure.

Compound NameTargetCell LineHIV-1 StrainEC50 (nM)
N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)CCR5MAGI-CCR5 cellsBa-L1.2 google.com
PBMCsBa-L3.7 google.com

The consistent appearance of the this compound motif in potent anti-HIV compounds suggests its value as a building block in the development of new antiviral drugs.

Antihypertensive Efficacy Models

There is a lack of direct in vivo studies evaluating the antihypertensive effects of this compound. However, the broader class of piperidine derivatives has been investigated for potential cardiovascular applications, including the treatment of hypertension.

Research has shown that certain complex molecules incorporating a methylphenyl and a piperidine or piperazine ring can exhibit significant antihypertensive properties. For example, the compound CI-926 (3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolinedione) was found to be a potent, orally active antihypertensive agent in both renin-dependent and -independent models of hypertension. nih.gov Another study on a pyrazolopyrimidine derivative, 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid, noted its potential antihypertensive effects in spontaneously hypertensive rats. google.com

These examples suggest that the combination of a (4-methylphenyl) group with a piperidine-like structure can be a fruitful starting point for designing novel antihypertensive drugs. The mechanism of action for these derivatives often involves interaction with adrenoceptors or other pathways involved in blood pressure regulation. nih.gov However, without direct testing, the antihypertensive potential of the simple this compound molecule remains speculative.

Neglected Tropical Disease Models (e.g., Chagas Disease)

Direct in vivo evaluation of this compound in models of neglected tropical diseases, such as Chagas disease caused by the parasite Trypanosoma cruzi, has not been reported. However, the piperidine scaffold is being explored in the search for new treatments for these diseases.

Studies on derivatives have shown some promise. For example, research on 4-azaindole-2-piperidine compounds identified molecules with moderate activity against T. cruzi. nih.gov More closely related, synthetic derivatives of piperine (B192125), a natural alkaloid containing a piperidine ring, have also been evaluated for their trypanocidal effects against both epimastigote and amastigote forms of T. cruzi. nih.gov

A study on fluorine-containing aryloxyethyl thiocyanate (B1210189) derivatives mentioned the testing of 2,6-bis(4-methylphenyl)piperidin-4-one against Trypanosoma cruzi, indicating that structures very similar to the target compound are of interest in this therapeutic area. Although considerable medicinal chemistry efforts are often required to identify a compound with sufficient potency and metabolic stability to advance to in vivo studies, these findings highlight the potential of the this compound core in the discovery of new agents for Chagas disease. nih.gov

Behavioral Pharmacology Assessments

The behavioral pharmacology of this compound has not been specifically characterized. However, research on structurally related compounds suggests that this molecule could interact with central nervous system targets, particularly monoamine transporters.

Analogs of pyrovalerone, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been synthesized and evaluated as inhibitors of dopamine and norepinephrine (B1679862) transporters. Such activity is often associated with stimulant, antidepressant, or anorectic effects. The substitution of the pyrrolidine (B122466) ring with a piperidine ring in related structures has been shown to cause a substantial loss in binding potency at monoamine transporters, indicating that the nature of the heterocyclic ring is critical for this activity.

In other behavioral models, piperidine derivatives have been assessed for their analgesic properties. For instance, two dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase, 4p and 4s, which contain a p-tolyl group, were evaluated in a formalin test in rats. Systemic administration of these compounds decreased nociceptive behavior, suggesting an anti-inflammatory and analgesic effect. Furthermore, a derivative of normetazocine, which has a piperidine ring within its structure, was shown to significantly reduce inflammatory pain in the formalin test, an effect mediated by its antagonism at the sigma-1 receptor.

These studies collectively suggest that while this compound itself has not been tested, its core structure is present in molecules with significant effects on behavior and nociception, primarily through modulation of monoaminergic and other CNS signaling pathways.

Structure Activity Relationship Sar Studies

Impact of Substituents on Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of the 2-arylpiperidine scaffold are critical determinants of biological activity and potency. Studies on related 2,6-diaryl-3-methyl-4-piperidones have demonstrated that modifications to the phenyl ring can lead to a diverse range of pharmacological effects, including analgesic and antifungal activities. nih.govresearchgate.net

For instance, in a series of 2,6-diaryl-3-methyl-4-piperidones, the presence of a 4-methylphenyl group at the C-2 position, in conjunction with a 4-chlorophenyl group at the C-6 position, resulted in the compound with the highest analgesic and local anesthetic activity. nih.govresearchgate.net This suggests that the electronic and steric properties of the substituents on both phenyl rings play a cooperative role in eliciting a biological response.

Further investigations into the antifungal properties of related piperidin-4-oxime derivatives revealed that a 4-methylphenyl group at C-2, paired with a 4-hydroxyphenyl group at C-6, yielded a compound with potent activity against Aspergillus niger. nih.govresearchgate.net Interestingly, activity against Candida albicans was observed when the 2-aryl group was a 4-dimethylaminophenyl moiety, highlighting that even minor electronic changes can alter the spectrum of activity. nih.govresearchgate.net

In the context of farnesyltransferase (FTase) inhibitors, the substitution pattern on the C-4 phenyl group of piperidine (B6355638) derivatives was found to be crucial for inhibitory potency. acs.org While a simple phenyl group showed modest activity, the introduction of a 3-chlorophenyl or 3-methylphenyl group maintained the inhibitory effect. acs.org Shifting the substituent to the para position, as in the 4-bromophenyl analog, led to a loss of activity, whereas a 2-bromophenyl derivative was found to be three times more potent than the initial lead compound. acs.org This underscores the sensitivity of the biological target to the spatial arrangement of substituents on the phenyl ring.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Compound AnalogueSubstituent at C-2 Phenyl RingOther Key SubstituentsObserved Biological Activity
2,6-diaryl-3-methyl-4-piperidone4-MethylC-6: 4-ChlorophenylHighest analgesic and local anaesthetic activity. nih.govresearchgate.net
2,6-diaryl-3-methyl-4-piperidone oxime4-MethylC-6: 4-HydroxyphenylPotent antifungal activity against Aspergillus niger. nih.govresearchgate.net
2,6-diaryl-3-methyl-4-piperidone oxime4-DimethylaminoC-6: 4-ChlorophenylAntifungal activity against Candida albicans. nih.govresearchgate.net
Piperidine-based FTase InhibitorUnsubstituted Phenyl at C-4-Less potent FTase inhibition. acs.org
Piperidine-based FTase Inhibitor3-Chlorophenyl or 3-Methylphenyl at C-4-Retained FTase inhibitory activity. acs.org
Piperidine-based FTase Inhibitor2-Bromophenyl at C-4-3 times more potent FTase inhibition. acs.org

Role of Piperidine Ring Stereochemistry on Potency and Selectivity

The three-dimensional arrangement of the piperidine ring and its substituents is a pivotal factor governing the potency and selectivity of these compounds. The relative orientation of substituents (cis/trans isomerism) and the absolute configuration at chiral centers can lead to significant differences in biological activity.

In studies of piperidine-based analogues of cocaine, which act as monoamine transporter inhibitors, the stereochemistry at the C-3 and C-4 positions of the piperidine ring was found to be critical. acs.org The cis-isomers, which more closely mimic the structure of cocaine, are generally more potent than their trans-counterparts. acs.org For example, the cis-(-)-piperidine ester was significantly more active at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters compared to the trans-(+)-isomer. acs.org

Furthermore, the absolute configuration of enantiomers can dictate their biological effects. In a series of farnesyltransferase inhibitors based on a piperidine scaffold, optical resolution revealed that the (+)-enantiomers were responsible for the potent FTase inhibition, with the (+)-isomer of one compound being over 100 times more potent than the initial racemic hit. acs.org Similarly, in the development of NK1 receptor antagonists, the (S)-enantiomer of a C-phenylpiperazine derivative, vestipitant, was identified as the most potent and selective compound. dovepress.com The synthesis of stereochemically pure 2-arylpiperidines is therefore crucial, as exemplified by a lead compound for NK1 antagonists where the (R,R) diastereomer was approximately 50-fold more active than the (R,S) diastereomer. rsc.org

Table 2: Influence of Piperidine Ring Stereochemistry on Biological Activity

Compound SeriesStereochemical FeatureImpact on Activity
Piperidine-based Cocaine AnaloguesCis-isomers vs. Trans-isomersCis-isomers are generally more potent inhibitors of DAT, SERT, and NET. acs.org
Farnesyltransferase Inhibitors(+)-Enantiomers vs. (-)-Enantiomers(+)-Enantiomers showed potent FTase inhibition. acs.org
NK1 Receptor Antagonists(S)-Enantiomer (Vestipitant)Identified as the most potent and selective antagonist. dovepress.com
NK1 Receptor Antagonist Lead(R,R) vs. (R,S) Diastereomers(R,R) diastereomer was ~50-fold more active. rsc.org

Influence of Nitrogen Substitution (N-Modification) on Pharmacological Profile

Modification of the nitrogen atom of the piperidine ring provides another avenue to modulate the pharmacological profile of 2-(4-Methylphenyl)piperidine derivatives. The nature of the substituent on the nitrogen can influence affinity for various receptors and transporters, as well as alter metabolic stability.

In the investigation of piperidine-based cocaine analogues, replacing the N-methyl group with other substituents had a significant impact on activity at monoamine transporters. acs.org For instance, N-demethylation of the trans-(+)-3α-piperidine-based ligands led to improved activity at the serotonin and norepinephrine transporters. acs.org Conversely, introducing larger N-phenylalkyl groups generally resulted in a decrease in activity at the dopamine transporter while modestly improving activity at the serotonin transporter. acs.org The N-isopropyl substituted analogue also showed increased SERT activity but reduced DAT potency compared to the parent N-methyl compound. acs.org

These findings indicate that the size and nature of the N-substituent are critical for fine-tuning the selectivity of these compounds towards different monoamine transporters. The nitrogen atom and its substituent are key interaction points with the target protein, and even small changes can alter the binding mode and subsequent biological effect.

Table 3: Effect of N-Modification on Monoamine Transporter Inhibition

Parent Compound SeriesN-ModificationEffect on Transporter Activity
trans-(+)-3α-Piperidine-based LigandsN-DemethylationImproved activity at SERT and NET. acs.org
trans-(+)-Piperidine-based LigandsN-Phenylalkyl substitutionDecreased DAT activity, modest improvement in SERT activity. acs.org
trans-(+)-Piperidine-based LigandsN-Isopropyl substitutionIncreased SERT activity, reduced DAT potency. acs.org

Bioisosteric Replacement Strategies and Their Effect on Efficacy

Bioisosteric replacement, the substitution of one atom or group of atoms with another that produces a compound with similar biological activity, is a widely used strategy in drug design. In the context of this compound, bioisosteric replacement of the phenyl ring has been explored to improve physicochemical properties and overcome issues like poor metabolic stability. nih.gov

Saturated aliphatic rings, such as cyclohexane (B81311) and bicyclic systems, are often employed as bioisosteres for the phenyl ring. chemrxiv.orgrsc.orgnih.gov This "escape from flatland" approach aims to introduce three-dimensionality, which can lead to improved solubility, metabolic stability, and enhanced potency. chemrxiv.org For example, replacing a phenyl ring with a piperidine ring in a series of TRPV1 antagonists led to a significant increase in aqueous solubility.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation, which minimizes torsional and steric strain. The orientation of the 2-(4-methylphenyl) substituent, whether axial or equatorial, is a critical factor that influences how the molecule interacts with its biological target.

Computational and experimental studies have shown that for 2-substituted piperidines, the aryl group preferentially occupies the equatorial position to minimize steric hindrance. This equatorial orientation is often crucial for optimal binding to receptors and enzymes. For example, in potent inhibitors of farnesyltransferase, the specific conformation of the piperidine core and its substituents is essential for activity. acs.org

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. dovepress.comd-nb.info For derivatives of this compound, identifying these pharmacophoric features is crucial for designing new compounds with desired biological activities.

Based on various SAR studies, a general pharmacophore for 2-arylpiperidine derivatives can be proposed. This typically includes:

A basic nitrogen atom: The piperidine nitrogen is usually protonated at physiological pH and forms a key ionic interaction with an acidic residue in the binding pocket of the target protein. acs.org

A hydrophobic aromatic ring: The 2-(4-methylphenyl) group provides a large hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target. acs.org

A specific spatial arrangement: The distance and relative orientation between the basic nitrogen and the aromatic ring are critical. This is dictated by the piperidine ring's conformation and the stereochemistry of its substituents. acs.orgrsc.org

Hydrogen bond donors/acceptors: Additional substituents on the phenyl or piperidine ring can act as hydrogen bond donors or acceptors, providing further points of interaction and enhancing binding affinity and selectivity.

For example, in farnesyltransferase inhibitors, the 3-pyridylmethyl group at the N-1 position and the nitro group at the C-5 position of the piperidine ring were found to be important pharmacophoric elements. acs.org In the case of monoamine transporter inhibitors, the presence and orientation of an ester group at the C-3 position significantly influences potency and selectivity. acs.org By understanding these key pharmacophoric features, medicinal chemists can rationally design new molecules with improved affinity and selectivity for their intended biological targets.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank the most favorable interactions. nih.gov For piperidine (B6355638) derivatives, docking studies can identify key amino acid residues involved in binding and guide the design of more potent and selective inhibitors. nih.gov

Active site binding is fundamental to the mechanism of action for many drugs. Molecular docking simulations predict how a ligand, such as 2-(4-Methylphenyl)piperidine, fits into the active site of a target protein. These simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex.

For instance, in studies of similar heterocyclic compounds, docking tools like AutoDock Vina are used to predict binding energies and inhibition constants. nih.gov The process typically involves preparing the protein structure by removing water molecules and adding polar hydrogens, and then defining a grid box that encompasses the active site. nih.govbiorxiv.org The ligand is then docked into this site, and the resulting poses are scored. In studies on related piperidine derivatives targeting enzymes, docking has successfully identified key interactions with catalytic residues. vulcanchem.com For example, research on inhibitors for the main protease (Mpro) of SARS-CoV-2 showed that piperidine-based ligands could form stable hydrogen bonds with amino acids such as HIS41, CYS145, and GLU166 in the active site.

Table 1: Representative Binding Energies of Piperidine Derivatives in Docking Simulations

Compound Class Target Protein Binding Energy (kcal/mol) Interacting Residues (Example)
Piperidine-based Mpro Inhibitors SARS-CoV-2 Mpro -5.9 to -7.3 HIS41, CYS145, GLU166
Piperidine-carboxamide Derivatives Mycobacterium tuberculosis InhA -7.0 to -8.5 TYR158, GLY192

Allosteric sites are binding sites on a receptor that are distinct from the active site. Ligand binding at an allosteric site can modulate the receptor's activity, offering an alternative mechanism for therapeutic intervention that can provide greater specificity and reduced side effects. Molecular docking can also be employed to explore the potential for compounds like this compound to bind to these allosteric pockets. The process is similar to active site docking but focuses on known or predicted allosteric regions on the protein surface. The identification of stable binding poses in an allosteric site suggests a potential modulatory role for the compound, which can be a valuable direction for further drug development.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. nih.govbiorxiv.org These simulations are computationally intensive but yield valuable data on the flexibility of the complex and the persistence of key interactions. nih.gov

RMSD and RMSF are two key metrics used to analyze the results of MD simulations.

Root Mean Square Deviation (RMSD) measures the average deviation of a protein's backbone atoms over the course of the simulation compared to a reference structure (usually the initial frame). A low and stable RMSD value over time indicates that the protein-ligand complex has reached equilibrium and remains stable. nih.govbiorxiv.org

Root Mean Square Fluctuation (RMSF) measures the fluctuation of individual amino acid residues around their average positions. High RMSF values indicate regions of the protein with high flexibility, such as loops, while low values correspond to more rigid structures like alpha-helices and beta-sheets. Analyzing the RMSF of residues in the binding pocket can reveal how the ligand affects the local dynamics of the protein. nih.govbiorxiv.org

Table 2: Example MD Simulation Stability Metrics for a Ligand-Protein Complex

Simulation Time (ns) System Average RMSD (Å) Key Residue RMSF (Å) Interpretation
0-100 Protein-Ligand Complex ~2.0 Binding Site Residues: < 1.5 The complex is stable with minimal conformational changes. The ligand is tightly bound as indicated by low fluctuation of binding site residues.

Note: This table provides a generalized representation of data obtained from MD simulations to illustrate the concepts of RMSD and RMSF analysis.

MD simulations can be further used to calculate the binding free energy of a ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for these calculations. nih.gov It combines the molecular mechanics energy of the complex with continuum solvation models to estimate the free energy of binding. This calculation helps to quantify the strength of the interaction and can be used to compare the binding affinities of different ligands in a series, guiding lead optimization. nih.gov For instance, MMPBSA calculations on piperidine-based inhibitors have successfully predicted their binding affinities, with calculated energies correlating well with experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most influential on activity, a QSAR model can be built to predict the activity of new, untested compounds. nih.gov This approach is invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov

For a series of this compound analogs, a QSAR study would involve:

Data Set Collection : Assembling a set of piperidine derivatives with experimentally measured biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation : Calculating various molecular descriptors for each compound, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. nih.govresearchgate.net

Validation : Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets. nih.gov

QSAR models developed for various classes of piperidine derivatives have successfully predicted their activities as enzyme inhibitors or receptor antagonists, demonstrating the utility of this approach in guiding medicinal chemistry efforts. vulcanchem.com

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
(2S)-2-(4-Methoxyphenyl)piperidine
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone
2-(4-Methyl-benzyl)-piperidine
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide
Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, provide fundamental insights into its behavior at the atomic level. iucr.orgnih.govrsc.orgacs.org These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms, which for piperidine derivatives is often a chair conformation. iucr.orgresearchgate.net

Electronic Structure Properties

The calculated electronic properties from DFT studies on similar piperidine derivatives are summarized below. These values provide an approximation of the electronic characteristics of this compound.

PropertyRepresentative ValueSignificance
Total Energy -705.8043 a.u. derpharmachemica.comIndicates the overall stability of the molecule.
Dipole Moment ~2-3 DebyeReflects the polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy -4.804 eV iucr.orgRelates to the electron-donating ability of the molecule.
LUMO Energy -1.694 eV iucr.orgRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 3.110 eV iucr.orgAn indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. iucr.org

This table presents representative data from DFT calculations on analogous piperidine compounds to illustrate the expected electronic structure properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govnepjol.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. iucr.org In this compound, the HOMO is expected to be concentrated around the electron-rich piperidine nitrogen and the tolyl group, making these regions susceptible to electrophilic attack. The LUMO, conversely, would likely be located on the aromatic ring, indicating its potential to accept electrons. iucr.org

The following table outlines the typical FMO energies and the resulting energy gap for a substituted piperidine derivative, which can be considered analogous to this compound.

Molecular OrbitalEnergy (eV)Description
HOMO -4.804 iucr.orgHighest Occupied Molecular Orbital; associated with the ability to donate electrons. nih.gov
LUMO -1.694 iucr.orgLowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. nih.gov
Energy Gap (ΔE) 3.110 iucr.orgThe difference between LUMO and HOMO energies, indicating the molecule's reactivity. nih.gov

This interactive data table showcases representative FMO data for a piperidine derivative, providing insights into the electronic behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.denih.gov For this compound, the MEP map would be expected to show a negative potential (typically colored red or yellow) around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. derpharmachemica.comnih.gov The aromatic ring would exhibit a mixed potential, with the methyl group contributing to a slightly more negative region. In contrast, the hydrogen atoms of the piperidine ring would show a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. uni-muenchen.deyoutube.com

Virtual Screening for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. tandfonline.comfrontiersin.org The piperidine scaffold, present in this compound, is a common motif in many biologically active compounds and is often used as a starting point for virtual screening campaigns. researchgate.netnih.govthieme-connect.com By using the structure of this compound as a query, virtual screening can identify other compounds with similar structural or chemical features that may possess desired biological activities. This process can significantly accelerate the discovery of new lead compounds for drug development. tandfonline.comacs.org

The following table illustrates a hypothetical outcome of a virtual screening process using a piperidine-based scaffold.

Screening MethodDatabaseNumber of Compounds ScreenedPotential Hits Identified
Scaffold-based Screening ZINC database1,000,000500
Pharmacophore Modeling ChEMBL500,000250
Molecular Docking In-house library10,000100

This table provides a representative example of a virtual screening workflow that could be applied to identify novel compounds based on the this compound scaffold.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its chemical structure. clinmedkaz.orgresearchgate.net The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds. researchgate.net For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). frontiersin.orgresearchgate.net Activities with a Pa value greater than the Pi value are considered possible for the compound. researchgate.net This analysis can help to prioritize the compound for specific biological testing and to understand its potential therapeutic applications or side effects. clinmedkaz.org For instance, PASS analysis of piperidine derivatives has suggested potential activities such as neurotransmitter uptake inhibition and effects on the central nervous system. clinmedkaz.org

A hypothetical PASS prediction for this compound is presented below.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Membrane permeability inhibitor 0.8500.004
Neurotransmitter uptake agonist 0.7800.012
Antineoplastic 0.6500.035
Apoptosis agonist 0.5900.050
Kinase Inhibitor 0.4500.120

This table illustrates the type of data generated from a PASS analysis, indicating the predicted biological activities for a compound with a structure similar to this compound.

Multi-Target-Directed Ligand (MTDL) Design and Optimization

The Multi-Target-Directed Ligand (MTDL) approach is a drug design strategy aimed at developing single molecules that can interact with multiple biological targets simultaneously. frontiersin.orgmdpi.com This is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are involved. nih.govmui.ac.ir The piperidine scaffold is a versatile building block for the design of MTDLs. nih.govebi.ac.uk Starting with a core structure like this compound, medicinal chemists can introduce or modify functional groups to incorporate pharmacophores that are known to interact with different targets. For example, a fragment that inhibits acetylcholinesterase could be combined with another that modulates serotonin (B10506) receptors, all within the same molecule. mui.ac.ir Computational methods are essential in the MTDL design process for optimizing the linker between pharmacophores and predicting the binding affinity of the designed ligand to its multiple targets.

Pharmacokinetic and Metabolic Profiling Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo pharmacokinetic studies in animal models are critical for understanding a compound's behavior in a whole organism. These studies provide key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

There are no published preclinical studies that have assessed the bioavailability of 2-(4-Methylphenyl)piperidine in any animal models. Therefore, key pharmacokinetic parameters following oral or intravenous administration are not known.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Animal Models (No data available in the public domain)

Species Dose (mg/kg) Route Bioavailability (%) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) CL (L/h/kg) Vd (L/kg) t½ (h)
Rat
Mouse

Despite the importance of the piperidine (B6355638) scaffold in medicinal chemistry, there is a notable absence of publicly available preclinical data on the pharmacokinetic and metabolic profile of this compound. The lack of information on its ADME properties, metabolic stability, CYP450 interactions, major metabolites, and in vivo pharmacokinetics in animal models highlights a significant knowledge gap. Further research is required to elucidate these fundamental properties, which are essential for evaluating the potential of this compound for further development.

Plasma Clearance and Half-life Determination

Plasma clearance (CL) and elimination half-life (t½) are critical parameters that determine the frequency and duration of a compound's action. Clearance describes the volume of plasma cleared of the compound per unit of time, while half-life is the time required for the plasma concentration to decrease by half.

While specific data for this compound is not extensively documented, studies on related piperidine derivatives provide valuable context. For instance, in preclinical studies involving rats, various piperidine-containing compounds have demonstrated a range of clearance rates and half-lives, influenced by their specific substitutions. One study on a dual opioid–neuropeptide FF ligand featuring a piperidine structure reported a low clearance (0.3 ± 0.0 L/h) and a moderate elimination half-life of 4.1 ± 0.5 hours in Sprague Dawley rats after intravenous administration. Another compound, Vacquinol-1, which contains a piperidin-2-yl methanol (B129727) moiety, exhibited long elimination half-lives in mice. recipharm.com The metabolic stability of piperidine derivatives is a key factor; greater stability against enzymatic degradation, particularly by cytochrome P450 enzymes, generally translates to lower clearance and a longer in vivo half-life. google.comresearchgate.net For the hydrochloride salt of this compound, one commercial source suggests an elimination half-life of approximately 6 hours, though this lacks peer-reviewed validation.

Table 1: Preclinical Plasma Clearance and Half-life of Structurally Related Piperidine Derivatives

Compound/Derivative Species Clearance (CL) Elimination Half-life (t½) Source
Ligand 22b (Piperidine-based dual ligand) Rat 0.3 ± 0.0 L/h 4.1 ± 0.5 h
Vestipitant (C-phenylpiperazine derivative) Human NK1R (in vitro) Not Applicable 59.7 min researchgate.net
Vacquinol-1 Isomers ([R,S]2 and [S,R]2) Mouse Not Specified Long recipharm.com
This compound HCl Not Specified Not Specified ~6 h

Note: The data presented is for structurally related compounds and may not be directly representative of this compound's specific pharmacokinetic profile.

Tissue Distribution Analysis

Tissue distribution studies reveal how a compound spreads throughout the body's various tissues and organs after administration. This is crucial for determining if a compound reaches its intended target site in sufficient concentrations and for identifying potential off-target accumulation that could lead to toxicity. Such studies often use radiolabeled compounds to track their presence in different tissues. google.com

For piperidine derivatives, distribution is highly dependent on factors like lipophilicity, plasma protein binding, and molecular size. Studies on Vacquinol-1 isomers in mice showed rapid and significant distribution to the brain, with one isomer demonstrating a brain tissue exposure over twofold greater than its plasma exposure. recipharm.com In another study with a small-molecule inhibitor, LG157, tissue distribution analysis in rats indicated the compound was widely distributed, with the highest concentrations found in the liver and the lowest in the brain. biorxiv.org Research on other compounds has shown that after administration, drug-related material can be quantified in a wide array of tissues, with the liver and lungs often showing the highest levels of radioactivity. researchgate.net The ability of a compound to accumulate in specific tissues can significantly impact its efficacy and safety profile.

Table 2: Tissue Distribution Characteristics of Related Piperidine Compounds

Compound/Derivative Species Key Distribution Findings Source
Vacquinol-1 Isomer [R,S]2 Mouse Rapid distribution to the brain; >2-fold greater exposure in brain tissue vs. plasma. recipharm.com
LG157 (Small-molecule inhibitor) Rat Widely distributed; highest concentration in liver, lowest in brain. biorxiv.org
[14C]Casopitant (NK1 antagonist) Rat, Dog Quantifiable in all tissues examined; highest levels in lung and liver. researchgate.net
[18F]MA3 (Cannabinoid Receptor Agonist) Mouse Favorable brain uptake with efficient clearance from blood and major organs. nih.gov

Note: Data is from related compounds and illustrates general distribution patterns for this chemical class.

Plasma Protein Binding Characteristics

Table 3: Plasma Protein Binding of Structurally Related Compounds

Compound/Derivative Species/System Plasma Protein Binding (%) Source
LG157 Mouse Plasma 92.58% biorxiv.org
LG157 Human Serum 90.30% biorxiv.org

Note: This table presents data from a structurally complex compound to illustrate the potential for high plasma protein binding within this class of molecules.

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its utility for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain, and penetration is largely governed by physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. thno.orgnih.gov

The piperidine scaffold is often used in the design of CNS-active drugs due to its favorable properties for enhancing membrane permeability. thno.org The lipophilicity of a compound is a key factor promoting BBB penetration via passive diffusion. nih.govmdpi.com The addition of the 4-methylphenyl (p-tolyl) group to the piperidine ring is expected to increase the lipophilicity of this compound, potentially enhancing its ability to cross the BBB.

Table 4: Factors Influencing Blood-Brain Barrier Penetration

Factor Influence on BBB Penetration Relevant Examples/Studies Source
Lipophilicity High lipophilicity generally promotes passive diffusion across the BBB. The p-tolyl group increases lipophilicity. Dermorphin analogues showed that lipophilicity was a key determinant for BBB penetration. nih.govmdpi.com
Molecular Weight Generally, molecules < 400-500 Da are more likely to cross the BBB. This compound has a molecular weight of 175.28 g/mol, well within the favorable range. thno.org
Structural Features The piperidine skeleton is a common scaffold in CNS-active drugs. Vacquinol-1, containing a piperidine moiety, readily penetrates the BBB. thno.orgrecipharm.com
Efflux Transporters Substrates of efflux transporters like P-glycoprotein (P-gp) are actively pumped out of the brain. Naldemedine, a P-gp substrate, is largely excluded from the brain. nih.gov

Preclinical Toxicology and Safety Pharmacology

Acute Toxicity Screening in Animal Models

To infer its potential acute toxicity, data from the parent compound, piperidine (B6355638), can be examined. Studies on piperidine have established its toxic potential upon acute exposure through various routes. For instance, a 4-hour inhalation LC50 for rats was determined to be 1,390 ppm. nih.gov Oral and dermal exposures are also associated with significant toxicity. chemos.de These findings suggest that 2-(4-Methylphenyl)piperidine would also likely exhibit considerable toxicity at high doses.

Interactive Table: Acute Toxicity Data for Piperidine (Parent Compound)

Test TypeSpeciesRoute of AdministrationValueReference
LC50RatInhalation (4 hours)1,390 ppm (4,800 mg/m³) nih.gov
LC50MouseInhalation (2 hours)1,740 ppm (6,000 mg/m³) nih.gov
LD50RatDermal- (Toxic in contact with skin) chemos.de
LD50RatOral- (Harmful if swallowed) chemos.de
-RatInhalationNo deaths at 2,000 ppm (4 hours) nih.gov

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental for assessing a compound's toxicity at the cellular level. While specific data for this compound is sparse, research on other piperidine derivatives demonstrates a wide range of cytotoxic activity. These compounds have been evaluated against various cancer cell lines to explore their therapeutic potential. researchgate.netnwmedj.org

For example, certain novel synthesized piperidine derivatives have shown significant cytotoxic effects against human lung cancer cells (A549), with one study reporting an IC50 (the concentration required to inhibit the growth of 50% of cells) of 32.43 µM. nwmedj.orgnwmedj.org Other studies on different piperidine derivatives have noted cytotoxicity against hypopharyngeal tumor cells (FaDu) and human colon cancer cell lines (HCT116). researchgate.net This suggests that the this compound molecule could potentially interfere with basic cellular functions, leading to cell death, a property that warrants careful investigation.

Interactive Table: In Vitro Cytotoxicity of Various Piperidine Derivatives

Compound TypeCell LineAssayResult (IC50)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung Cancer)MTT Assay32.43 µM nwmedj.orgnwmedj.org
Copper(II) complex of a piperidine derivative (HL5)HCT116 (Colon Cancer)Cytotoxicity Test17x more cytotoxic than cisplatin researchgate.net
3-(4-Ethoxy-2-methylphenyl)piperidineFaDu (Hypopharyngeal Tumor)Cytotoxicity AssayInduced significant cytotoxicity

Genotoxicity and Mutagenicity Testing

Genotoxicity testing is performed to see if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. Standard test batteries include the bacterial reverse mutation assay (Ames test), in vitro chromosome aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.

There is no specific genotoxicity data available for this compound. However, analyses of marketed pharmaceuticals have suggested that certain chemical structures, such as a piperidine aryl ketone, may be associated with genotoxicity. nih.govresearchgate.net While this compound is not a ketone, the presence of the aryl and piperidine groups suggests that a thorough evaluation would be necessary. Genotoxins often work by damaging DNA, which can initiate mutations or larger-scale chromosome damage. scispace.com A complete preclinical workup would be required to rule out any such potential for this compound.

Target Organ Toxicity Identification (e.g., Liver, Kidney, Nervous System)

Identifying organs susceptible to damage following repeated or high-dose exposure is a key goal of preclinical toxicology. Based on available data for related compounds, several organ systems could be potential targets for this compound.

Respiratory System : Safety data for this compound and structurally similar compounds consistently list respiratory irritation as a primary hazard. biosynth.comnih.govactivate-scientific.com Inhalation exposure in animal models of the parent compound, piperidine, caused nasal and ocular irritation at concentrations as low as 50-200 ppm. nih.gov

Nervous System : The piperidine scaffold is a core component of many centrally active drugs, and various derivatives are known to interact with targets in the central nervous system (CNS). clinmedkaz.orgnih.gov Studies on piperidine alkaloids have identified the nervous system as a key target. researchgate.net Therefore, neurotoxicity is a significant potential concern that would require evaluation through functional observation batteries and neurobehavioral tests in animal models. nih.gov

Liver and Gastrointestinal Tract : General toxicological studies of plant-derived piperidine alkaloids have frequently identified the liver and gastrointestinal tract as susceptible organs. researchgate.net This suggests that hepatic and GI toxicity should be carefully monitored in any preclinical animal studies of this compound.

Interactive Table: Potential Target Organs for this compound Toxicity

Potential Target OrganEvidence/RationaleReference
Respiratory SystemDirect warning in SDS; Irritation noted for parent compound and analogues. biosynth.comnih.govnih.govactivate-scientific.com
Nervous SystemPiperidine is a common scaffold for CNS-active drugs; General toxicity of piperidine alkaloids. clinmedkaz.orgnih.govresearchgate.net
LiverIdentified as a primary target for other piperidine alkaloids. researchgate.net
Gastrointestinal TractIdentified as a primary target for other piperidine alkaloids. researchgate.net
Skin and EyesIrritation and potential for severe damage noted in safety data. biosynth.comchemos.de

Safety Pharmacology Studies for Off-Target Effects

Safety pharmacology studies are conducted to investigate potential adverse effects on major physiological functions that are not the intended therapeutic target. These "off-target" effects can lead to unwanted side effects. For a compound like this compound, whose primary pharmacological target is not defined in the public domain, safety pharmacology would involve broad screening.

Key areas of investigation would include the cardiovascular system (e.g., effects on blood pressure, heart rate, and QT interval), the central nervous system (e.g., behavioral and motor coordination changes), and the respiratory system (e.g., effects on breathing rate and tidal volume). nih.gov Given that many piperidine derivatives are designed to interact with specific receptors like dopamine (B1211576) transporters or neurokinin-1 (NK1) receptors, a crucial part of the safety assessment would be to screen this compound for unintended activity at a wide panel of other receptors and ion channels to identify potential liabilities. nih.govacs.org

Therapeutic Potential and Emerging Applications

Central Nervous System Therapeutics

The piperidine (B6355638) nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS). researchgate.netnih.gov Its derivatives are integral to the structure of many therapeutic agents for neurological and psychiatric conditions. nih.gov While specific studies focusing exclusively on 2-(4-Methylphenyl)piperidine are not abundant, the therapeutic promise of closely related 2-arylpiperidine structures is well-documented.

In the context of Alzheimer's disease , piperidine derivatives are considered a versatile scaffold for drug design. researchgate.netnih.gov The approved anti-Alzheimer's drug, Donepezil, notably contains a piperidine moiety, which is crucial for its acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net Research into novel piperidine-based compounds aims to develop multi-target-directed ligands that can also inhibit butyrylcholinesterase (BChE), reduce β-amyloid aggregation, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's. researchgate.netresearchgate.net A patent for carboxy-functional 1,2-disubstituted piperidines highlights their potential in treating diseases associated with β-amyloid deposition by selectively inhibiting the production of Aβ(1-42). sigmaaldrich.com

For Parkinson's disease , the story is more complex. While some piperidine-based molecules are explored for neuroprotective effects, certain derivatives have been linked to neurotoxicity. The illicit synthesis of meperidine analogues, which share a phenylpiperidine core, led to the discovery of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that causes irreversible parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra. mdpi.comnih.gov However, this neurotoxicity has also made these compounds valuable tools in creating animal models for studying the disease. In contrast, a recent in silico study investigated a related compound, 3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one, as a potential anti-Parkinson agent, suggesting that the piperidine scaffold can be tailored for therapeutic intervention. mdpi.com

The piperidine and piperazine (B1678402) rings are also prevalent in antipsychotic agents due to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com Many existing antipsychotic drugs feature these scaffolds, and novel derivatives are continuously being synthesized and evaluated for their potential to treat schizophrenia with fewer side effects. mdpi.comunibas.it

Furthermore, the development of piperidine urea (B33335) derivatives has shown promise in providing neuroprotection , particularly in the context of ischemic stroke. These compounds are being designed to offer higher potency and lower cardiotoxicity compared to previous investigational drugs. nih.gov

Analgesic and Anti-inflammatory Agents

The exploration of this compound and its analogs extends to the management of pain and inflammation. The phenylpiperidine scaffold is a classic pharmacophore in analgesic research, most notably as the core structure of potent opioid analgesics like meperidine and fentanyl. researchgate.netunibas.it Research in this area continues to evolve, with a focus on developing novel agents with improved therapeutic profiles.

Opioid Receptor Modulation

A significant body of research has focused on synthesizing piperidine derivatives that act on opioid receptors. For instance, a series of 4-substituted piperidines and piperazines have been developed as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. mdpi.comnih.gov This dual-action mechanism is sought after because it may provide effective analgesia with a reduced propensity for tolerance and dependence, which are major drawbacks of conventional MOR agonists. mdpi.comnih.gov

Non-Opioid Analgesic Pathways

Beyond the opioid system, piperidine-containing molecules are being investigated as non-opioid analgesics. nih.gov This is particularly important for developing pain relief medications that are devoid of the side effects associated with opioids. One study detailed the synthesis of 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol, a phencyclidine derivative that exhibited analgesic effects in a model of acute thermal pain, suggesting that modifications of the piperidine ring can lead to pain relief through mechanisms distinct from opioid receptor activation. nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of piperidine derivatives have also been a subject of investigation. While direct studies on this compound are limited, research on related structures suggests potential mechanisms of action. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. mdpi.comnih.govijnrd.org Although not specifically demonstrated for this compound, the piperidine scaffold is present in various compounds screened for anti-inflammatory activity. For example, piperidine-2,4,6-trione derivatives have been shown to possess distinct anti-inflammatory properties. The potential for 2-arylpiperidines to act as COX inhibitors or to modulate other inflammatory pathways remains an area for future investigation.

The following table summarizes the analgesic activity of a structurally related phencyclidine derivative:

Compound NameAnimal ModelAnalgesic Effect
1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinolRat (Tail Immersion Test)Produced more significant analgesic effects compared to phencyclidine, with a marked increase in tail immersion latency. nih.gov

Oncological Applications

While direct oncological studies on this compound are not extensively reported, the broader class of piperidine-containing compounds has emerged as a "privileged scaffold" in the design of anticancer agents. nih.gov The piperidine ring is a key structural component in numerous molecules that exhibit significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. researchgate.netnih.govunibas.it

The anticancer effects of piperidine derivatives are often multifaceted, involving the modulation of critical signaling pathways that are dysregulated in cancer. These pathways include STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival, proliferation, and migration. researchgate.netnih.gov

Recent research has highlighted the potent cytotoxic effects of novel piperidone derivatives. For example, two dichloroacetyl-piperidone compounds have demonstrated broad cytotoxic activity against breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. mdpi.com The mechanism of action for these compounds was found to involve the induction of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7, all of which are hallmarks of apoptosis. mdpi.com

Furthermore, a study on a synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, which is structurally related to the compound of interest, demonstrated a cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM. researchgate.net

The table below presents data on the cytotoxic activity of some representative piperidine and piperidone derivatives.

Compound Class/NameCancer Cell Line(s)Activity MetricValueMechanism of Action
Dichloroacetyl-piperidones (e.g., 2608, 2610)Breast, Pancreatic, Leukemia, Lymphoma, Colon, FibroblastCC50Low µM to nM rangeInduction of ROS, mitochondrial depolarization, caspase-3/7 activation, proteasome inhibition, DNA fragmentation. mdpi.com
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)IC5032.43 µMCytotoxicity. researchgate.net

These findings underscore the potential of the piperidine scaffold, including derivatives like this compound, as a foundational structure for the development of novel and effective oncological therapies. Further research is warranted to synthesize and evaluate this compound analogues specifically for their anticancer properties.

Cardiovascular System Modulators

(Content for sections 10.4, 10.5, 10.6, and 10.7 cannot be generated at this time due to a lack of specific search results for "this compound" in these therapeutic areas.)

Psychiatric and Neurological Disorder Treatments

There is currently no available scientific literature or clinical data to support the use of this compound in the treatment of psychiatric and neurological disorders. Research into the pharmacological properties and potential therapeutic applications of this specific compound has not been published.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The development of next-generation analogues of 2-(4-Methylphenyl)piperidine with superior efficacy, selectivity, and pharmacokinetic properties is a critical first step. A systematic structure-activity relationship (SAR) study would be necessary to understand how modifications to the this compound scaffold influence its biological activity. Key areas for synthetic modification could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 4-methylphenyl moiety could modulate target affinity and selectivity.

Modification of the piperidine (B6355638) ring: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with bioisosteric scaffolds, could enhance metabolic stability and reduce off-target effects. researchgate.net

Stereochemistry: As this compound possesses a chiral center, the synthesis and evaluation of individual enantiomers are crucial, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic profiles. wikipedia.org

A variety of synthetic strategies can be employed for the creation of a chemical library of these analogues, leveraging established methods in heterocyclic chemistry. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

A fundamental aspect of future research will be the identification and validation of the biological targets of this compound and its analogues. Initial screening against a broad panel of receptors, enzymes, and ion channels could reveal potential therapeutic areas. Based on the activities of structurally related piperidine derivatives, potential targets could include:

Central Nervous System (CNS) receptors: Many piperidine-containing compounds exhibit activity at various CNS targets, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. nih.govnih.gov

Enzymes: Inhibition of enzymes such as acetylcholinesterase or phosphodiesterases is another possibility, given the prevalence of the piperidine motif in inhibitors of these targets. ijnrd.org

Ion channels: Modulation of ion channel activity is a further avenue for investigation.

Once a primary target is identified, detailed mechanistic studies will be required to elucidate the precise mechanism of action, including whether the compound acts as an agonist, antagonist, or allosteric modulator.

Development of Advanced Computational Models for Drug Discovery

In silico methods can significantly accelerate the drug discovery process for this compound analogues. Advanced computational models can be developed and utilized for:

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be built to correlate the structural features of the synthesized analogues with their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of the analogues. nih.gov This information can guide the rational design of new derivatives with improved interactions with the target.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

These computational approaches, when used in conjunction with experimental data, can streamline the optimization process and reduce the time and resources required to identify a clinical candidate.

Comprehensive Pharmacological Profiling for Deeper Mechanistic Understanding

A thorough pharmacological characterization of lead compounds is essential to understand their full biological effects. This involves a tiered approach:

In vitro assays: Initial characterization should include concentration-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy at the primary target. Selectivity profiling against a panel of related and unrelated targets is crucial to identify potential off-target effects.

Ex vivo studies: Experiments using isolated tissues or organs can provide valuable information about the compound's functional activity in a more physiological setting.

In vivo models: Once a compound demonstrates a promising in vitro profile, its efficacy must be evaluated in relevant animal models of disease. These studies are critical for establishing proof-of-concept and determining the therapeutic potential. semanticscholar.org

This comprehensive profiling will provide a deeper understanding of the compound's mechanism of action and its potential therapeutic window.

Strategic Approaches to Improve Metabolic Stability and Pharmacokinetic Properties

Poor metabolic stability and unfavorable pharmacokinetic properties are common reasons for the failure of drug candidates in development. researchgate.net Therefore, early assessment and optimization of these properties for this compound analogues are paramount. Key strategies include:

Metabolic Stability Screening: In vitro assays using liver microsomes or hepatocytes can identify metabolically labile sites on the molecule. nih.govnih.gov

Metabolite Identification: Identifying the major metabolites can provide insights into the metabolic pathways and guide structural modifications to block these pathways.

Structural Modifications: Strategies to improve metabolic stability include the introduction of blocking groups at metabolically vulnerable positions, or the use of bioisosteric replacements to alter the electronic and steric properties of the molecule. researchgate.netpressbooks.pub For instance, replacing a piperidine ring with a more rigid bicyclic structure has been shown to improve metabolic stability in some cases. researchgate.net

Pharmacokinetic Profiling: In vivo pharmacokinetic studies in animals are necessary to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This data is essential for predicting the compound's behavior in humans. pcom.edu

An iterative process of design, synthesis, and testing will be required to achieve a desirable pharmacokinetic profile.

Addressing Unpredicted Safety Events in Preclinical Development

The early identification and mitigation of potential safety liabilities are critical for the successful translation of a drug candidate to the clinic. A comprehensive preclinical safety assessment should be conducted in accordance with regulatory guidelines. This will typically involve:

In vitro safety pharmacology: Assessing the effects of the compound on key physiological systems, such as the cardiovascular, respiratory, and central nervous systems, using in vitro assays.

In vivo toxicology studies: These studies in animal models are designed to identify potential target organ toxicities and to determine a safe starting dose for human clinical trials. nih.gov Acute and repeated-dose toxicity studies are typically required.

Genotoxicity and Carcinogenicity testing: Assays to evaluate the potential of the compound to cause genetic mutations or cancer will also be necessary.

Any unpredicted safety events observed during these studies must be thoroughly investigated to understand the underlying mechanism and to determine if the risk can be mitigated through structural modification or other strategies.

Translational Research from Preclinical Findings to Clinical Candidates

The ultimate goal of this research program is to translate promising preclinical findings into a viable clinical candidate. This translational phase involves several key steps:

Candidate Selection: Based on the comprehensive data package, including efficacy, safety, and pharmacokinetic profiles, a final clinical candidate is selected.

Preclinical Development: This phase involves scaling up the synthesis of the drug candidate, developing a suitable formulation, and completing all necessary regulatory toxicology studies.

Investigational New Drug (IND) Application: A comprehensive IND application is submitted to the relevant regulatory authorities (e.g., the FDA in the United States) to request permission to initiate human clinical trials.

Clinical Trials: If the IND is approved, the drug candidate will enter Phase I clinical trials in healthy volunteers to assess its safety and pharmacokinetics. dndi.org Subsequent phases will evaluate its efficacy in patients.

The successful navigation of this complex process requires a multidisciplinary team with expertise in chemistry, biology, pharmacology, toxicology, and clinical development.

Combination Therapies Involving this compound Derivatives

While specific research on combination therapies involving the compound this compound is currently limited in publicly available scientific literature, the broader class of piperidine derivatives is the subject of extensive investigation for its potential in synergistic therapeutic approaches across various disease areas. The structural motif of a substituted piperidine ring is present in a multitude of pharmacologically active agents, and its versatility allows for the modulation of various biological targets. This has led researchers to explore the possibility of combining piperidine-containing compounds with existing drugs to enhance efficacy, reduce toxicity, and overcome resistance. This section will, therefore, focus on the prospective combination therapies for derivatives of this compound, drawing parallels from research on structurally related compounds and outlining potential future research directions.

The primary rationale for employing combination therapies is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. nih.gov This can be achieved through various mechanisms, including targeting different pathways involved in a disease, enhancing the bioavailability of a co-administered drug, or modulating drug resistance mechanisms.

Potential Applications in Oncology

The piperidine scaffold is a common feature in a number of anticancer agents. nih.gov The natural alkaloid piperine (B192125), which contains a piperidine moiety, has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic drugs. nih.gov Studies have shown that piperine can increase the bioavailability of various drugs by inhibiting metabolic enzymes and drug efflux pumps. This suggests that synthetic derivatives of this compound could be developed as bioenhancers in oncology.

Furthermore, derivatives of piperidine have themselves shown direct anticancer properties. nih.gov A potential future research direction would be to investigate the synergistic effects of this compound derivatives when combined with standard chemotherapeutic agents. Such combinations could potentially allow for lower doses of cytotoxic drugs, thereby reducing their associated side effects.

Table 1: Illustrative Preclinical Studies on Piperidine-Containing Compounds in Combination Cancer Therapy

Piperidine Derivative/AnalogCombination AgentCancer ModelObserved Synergistic EffectPotential Mechanism of Action
PiperineCurcuminLeukemia cellsEnhanced apoptosis and cell cycle arrestIncreased bioavailability of curcumin
PiperinePaclitaxelBreast cancer cellsInhibition of cell migration and mitosisModulation of drug resistance pathways
2-amino-4-(1-piperidine) pyridine (B92270)Not specifiedColon cancer cells (HT29 and DLD-1)Inhibition of cell proliferation and migrationCell cycle arrest at G1/G0 phase

This table is for illustrative purposes and is based on findings for piperidine-containing compounds, not specifically this compound.

Potential Applications in Psychiatry

Piperidine derivatives are integral to the structure of many antipsychotic and antidepressant medications. nih.govnih.govnih.gov The development of novel therapeutics for psychiatric disorders often involves a multi-target approach, aiming to modulate several neurotransmitter systems simultaneously. nih.gov This has led to the exploration of combination therapies to achieve a broader spectrum of activity and improved patient outcomes.

Antidepressant Therapies:

Research into novel antidepressants has focused on compounds that target multiple serotonin (5-HT) receptors or combine serotonin reuptake inhibition with other receptor activities. nih.govnih.gov A study on novel aralkyl piperidine derivatives demonstrated high affinities for 5-HT1A and 5-HT7 receptors, coupled with potent serotonin reuptake inhibition, leading to a significant antidepressant-like effect in preclinical models. nih.gov This suggests that derivatives of this compound could be designed as multi-target agents or be used in combination with selective serotonin reuptake inhibitors (SSRIs) to achieve a more robust antidepressant response. nih.govnih.gov The combination of a piperidine-containing compound, piperine, with ferulic acid has also shown synergistic antidepressant-like effects in animal models, mediated by the enhancement of the monoaminergic system.

Antipsychotic Therapies:

In the realm of antipsychotics, many currently available drugs, both typical and atypical, feature a piperidine or piperazine (B1678402) core. nih.goveurekaselect.com The therapeutic strategy often involves modulating dopamine and serotonin receptors. nih.gov Research has shown that attaching different heterocyclic groups to the piperidine ring can potentiate antipsychotic activity. nih.govresearchgate.net This opens the possibility of developing this compound derivatives as adjuncts to existing antipsychotic medications. Such a combination could potentially enhance the efficacy against both positive and negative symptoms of schizophrenia while potentially mitigating some of the side effects associated with current treatments. nih.govnih.gov

Table 2: Potential Combination Strategies for this compound Derivatives in Psychiatry

Therapeutic AreaPotential Combination Agent(s)Rationale for CombinationPotential Synergistic Outcome
DepressionSelective Serotonin Reuptake Inhibitors (SSRIs)Complementary mechanisms of action on the serotonergic system.Faster onset of action, improved efficacy for treatment-resistant depression.
SchizophreniaAtypical AntipsychoticsTargeting a broader range of dopamine and serotonin receptor subtypes.Enhanced efficacy against negative and cognitive symptoms, potential reduction in side effects.

This table presents hypothetical combination strategies based on the pharmacology of related piperidine derivatives.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methylphenyl)piperidine, and how can reaction conditions impact yield?

Answer: A common method involves Grignard reagent reactions, such as coupling 4-methylphenylmagnesium bromide with a piperidine precursor under anhydrous conditions to prevent hydrolysis . Key parameters include:

  • Temperature: Elevated temperatures (40–60°C) accelerate reaction rates but may promote side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., THF) enhance nucleophilic attack, while dichloromethane improves solubility of intermediates .
  • Catalyst use: Palladium-based catalysts (e.g., Pd/C) optimize cross-coupling steps.

Q. How is this compound structurally characterized?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (CDCl3_3) typically shows a singlet for the methyl group at δ 2.3 ppm and piperidine ring protons between δ 1.5–2.8 ppm .
  • X-ray Crystallography: Confirms stereochemistry and bond angles, critical for understanding receptor binding .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]+^+ at m/z 190.1 confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

  • Variability in purity: Use HPLC (≥99% purity) and standardized protocols to ensure reproducibility .
  • Assay conditions: Adjust pH (6.5–7.4) and temperature (37°C) to mimic physiological environments .
  • Receptor heterogeneity: Perform binding assays across multiple cell lines (e.g., HEK293 vs. CHO) to assess target specificity .

Q. What strategies optimize large-scale synthesis of this compound for preclinical studies?

Answer:

  • Continuous flow reactors: Enhance yield (85–92%) and reduce reaction time (2–4 hours) compared to batch methods .
  • Automated purification: Chromatography systems (e.g., flash column) improve scalability and reduce solvent waste .
  • Process Analytical Technology (PAT): Real-time monitoring of reaction parameters ensures consistency .

Q. How does the methylphenyl moiety influence the compound’s interaction with biological targets?

Answer:

  • Hydrophobic interactions: The 4-methyl group enhances binding to opioid receptor hydrophobic pockets (e.g., μ-opioid receptors) .
  • Steric effects: Methyl substitution at the para position minimizes steric hindrance, improving ligand-receptor docking .
  • Electron donation: The methyl group increases electron density on the phenyl ring, stabilizing π-π interactions with aromatic residues in binding sites .

Q. What are the environmental and stability considerations for handling this compound?

Answer:

  • Storage: Store under inert gas (N2_2) at −20°C to prevent oxidation .
  • Degradation pathways: Susceptible to photodegradation; use amber glassware .
  • Waste disposal: Neutralize with dilute HCl before incineration to avoid releasing basic amines .

Methodological Guidance

Q. How to analyze metabolic stability of this compound in vitro?

Answer:

  • Liver microsome assays: Incubate with CYP450 enzymes (e.g., CYP3A4) and monitor degradation via LC-MS/MS .
  • Half-life calculation: Use first-order kinetics: t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the degradation rate constant .

Q. What computational tools predict the compound’s pharmacokinetic profile?

Answer:

  • Molecular docking (AutoDock Vina): Models interactions with cytochrome P450 enzymes .
  • QSAR models: Relate structural descriptors (e.g., logP, polar surface area) to absorption and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.